4-(4-methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile

Antimalarial drug discovery Species-selective DHODH inhibition Plasmodium falciparum

4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile (CAS 693240-90-3, also known as WAY-327449) is a pyrimidine-5-carbonitrile derivative bearing a pyrrolidine substituent at position 2 and a 4-methoxyphenyl group at position 4. The molecular formula is C16H16N4O2 with a molecular weight of 296.32 g/mol.

Molecular Formula C16H16N4O2
Molecular Weight 296.32 g/mol
Cat. No. B3722388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile
Molecular FormulaC16H16N4O2
Molecular Weight296.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N3CCCC3)C#N
InChIInChI=1S/C16H16N4O2/c1-22-12-6-4-11(5-7-12)14-13(10-17)15(21)19-16(18-14)20-8-2-3-9-20/h4-7H,2-3,8-9H2,1H3,(H,18,19,21)
InChIKeyDOLXQXZQGIKGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile (WAY-327449): Key Identity and Multitarget Profile for Research Procurement


4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile (CAS 693240-90-3, also known as WAY-327449) is a pyrimidine-5-carbonitrile derivative bearing a pyrrolidine substituent at position 2 and a 4-methoxyphenyl group at position 4 [1]. The molecular formula is C16H16N4O2 with a molecular weight of 296.32 g/mol [1]. This compound has been disclosed in patent US8703811B2 as part of a series of small-molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target [2]. Beyond DHODH inhibition, screening data indicate ancillary activities including inhibition of human cytochrome P450 2D6 (CYP2D6) and modulation of the androgen receptor, making it a multi-target probe of interest for infectious disease, endocrinology, and drug metabolism research [3].

Why 4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile Cannot Be Replaced by Generic Pyrimidine DHODH Inhibitors


Generic substitution among pyrimidine-based DHODH inhibitors is precluded by the compound's unique combination of a C2-pyrrolidine substituent, a C4-(4-methoxyphenyl) group, and a C5-carbonitrile on the 6-oxo-1,6-dihydropyrimidine core [1]. This substitution pattern confers a distinctive species-selectivity profile: potent inhibition of P. falciparum DHODH (IC50 64 nM) with negligible activity against the human ortholog (IC50 >30,000 nM), a >460-fold selectivity window not replicated by broader-spectrum DHODH inhibitors such as brequinar or teriflunomide [2][3]. Furthermore, the compound simultaneously engages CYP2D6 (IC50 100 nM) and the androgen receptor, a polypharmacology signature that cannot be assumed for close analogs lacking the methoxyphenyl or pyrrolidine motifs [2]. Even within the US8703811 patent family, structural neighbors (e.g., compounds 6, 49, 74) show differing potencies and selectivity profiles, illustrating that minor scaffold modifications yield quantitatively divergent biological outcomes [4].

4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile: Quantitative Differentiation Evidence for Informed Procurement


Species-Selective PfDHODH Inhibition: >460-Fold Window Over Human DHODH

The target compound inhibits P. falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 64 nM, while showing negligible activity against human DHODH (IC50 >30,000 nM), yielding a species-selectivity index of >468-fold [1]. In contrast, the clinically used DHODH inhibitor brequinar potently inhibits human DHODH with an IC50 of 5.2 nM, showing no therapeutically useful Pf/human selectivity [2]. Teriflunomide, another marketed DHODH inhibitor, exhibits a human DHODH IC50 of approximately 388–408 nM, also without meaningful species discrimination in the PfDHODH context [3]. Within the same US8703811 patent series, compound 6 (US8703811, 6) shows an IC50 of 60 nM for PfDHODH [4], comparable in potency to the target compound, but lacks the ancillary CYP2D6 and androgen receptor activities that distinguish the target compound's polypharmacology.

Antimalarial drug discovery Species-selective DHODH inhibition Plasmodium falciparum

CYP2D6 Inhibition: A Secondary Pharmacology Differentiator Among DHODH Inhibitors

The target compound inhibits human CYP2D6 with an IC50 of 100 nM, measured using bufuralol as a probe substrate with LC-MS/MS detection after 10-minute incubation [1]. This represents a secondary pharmacology feature not reported for the principal PfDHODH-active comparators within the US8703811 series (compounds 6, 49, 61, 74) [2]. Inhibition of CYP2D6 at submicromolar concentrations has implications for hepatic drug metabolism and potential drug-drug interaction liabilities. Brequinar and teriflunomide are not characterized as significant CYP2D6 inhibitors at comparable concentrations, making this off-target activity a distinctive attribute of the target compound's molecular recognition profile . The CYP2D6 IC50 can serve as a selectivity counter-screen marker in lead optimization programs where metabolic stability and low CYP inhibition are desired, or alternatively as a dual-action feature in programs exploring combined DHODH/CYP2D6 modulation.

Drug metabolism CYP2D6 inhibition Polypharmacology

Structural Differentiation Within the US8703811 Pyrimidine-Pyrrolidine Series: Substituent-Dependent Potency Variation

Within the US8703811 patent family of pyrimidine-substituted pyrrolidine PfDHODH inhibitors, the target compound (designated US8703811, 57 / CHEMBL1234899) exhibits a PfDHODH IC50 of 64 nM [1]. Systematic comparison with structurally related patent examples reveals that the 4-methoxyphenyl substitution at C4 and the pyrrolidine at C2 are critical for potency: compound 6 (US8703811, 6) with a different substitution pattern shows comparable PfDHODH potency (IC50 = 60 nM) [2], whereas compound 74 (US8703811, 74) is 3.4-fold less potent (IC50 = 220 nM) and compound 49 (US8703811, 49) is 1.8-fold less potent (IC50 = 113 nM) [3][4]. These intra-series potency differences, which span a nearly 4-fold range, demonstrate that even conservative substituent modifications (e.g., replacing the 4-methoxyphenyl group) result in measurable loss of PfDHODH inhibitory activity. Furthermore, the target compound's >30,000 nM human DHODH IC50 contrasts with the general lack of species-selectivity profiling for several series members, making it one of the most completely characterized analogs in terms of orthogonal target engagement [1].

Structure–activity relationship Pyrimidine-pyrrolidine scaffold Lead optimization

Androgen Receptor Modulation: A Dual-Mechanism Differentiation from Pure DHODH Inhibitors

The target compound is annotated as an androgen receptor (AR) modulator with an associated phenotypic effect of altering the lifespan of a eukaryotic organism, as captured in chemical biology databases [1]. This annotation derives from high-throughput screening campaigns deposited in PubChem (SIDs SMR000022572, MLS000044628) and the Mcule purchasable compound database [2][3]. While a precise AR binding IC50 or EC50 has not been publicly disclosed for this compound, the AR modulator designation represents a mechanistically orthogonal activity not shared by brequinar, teriflunomide, or the majority of US8703811 series compounds that are profiled exclusively for DHODH inhibition [4]. The pyrrolidine moiety, combined with the 4-methoxyphenyl substitution, is structurally consistent with known AR-modulating pharmacophores, as evidenced by patent families covering substituted N-arylpyrrolidines as selective androgen receptor modulators [5].

Androgen receptor modulation Nuclear receptor pharmacology Polypharmacology

Storage and Handling Requirements as a Practical Procurement Differentiator

The target compound requires storage at -80°C for long-term stability, with transport recommended under ice-pack low-temperature conditions [1]. This storage requirement is significantly more stringent than the room-temperature or 4°C storage conditions applicable to many comparator DHODH inhibitors, including brequinar (store at -20°C, stable at room temperature for short periods) and teriflunomide (store at room temperature) . The demanding cold-chain requirement stems from the compound's thermal lability, necessitating specialized handling infrastructure. Procurement planning must account for dry-ice shipping, rapid transfer to -80°C freezers upon receipt, and avoidance of freeze–thaw cycles. Solution stability data indicate that once solubilized in DMSO, the compound can be stored at -80°C for 6 months and at -20°C for 1 month .

Compound stability Cold-chain logistics Procurement planning

Research and Industrial Application Scenarios for 4-(4-Methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile Based on Quantitative Evidence


Antimalarial Lead Optimization: Selective PfDHODH Inhibitor Development

The compound's 64 nM PfDHODH IC50 combined with >30,000 nM human DHODH IC50 (>468-fold selectivity window) makes it an ideal starting point for structure-based optimization of species-selective antimalarial agents [1]. Unlike brequinar (nonselective, human DHODH IC50 = 5.2 nM), the target compound minimizes host enzyme inhibition risk, reducing the likelihood of on-target myelosuppression observed with nonselective DHODH inhibitors [2]. Medicinal chemistry teams can use the 4-methoxyphenyl and pyrrolidine substituents as SAR handles to further improve PfDHODH potency while maintaining the human selectivity barrier. The intra-series potency range (60–220 nM for compounds 6–74) provides a benchmark for assessing improvement [3]. Additionally, the CYP2D6 IC50 (100 nM) can be monitored as a counterscreen to optimize metabolic stability in parallel [1].

Chemical Biology Probe for Polypharmacology Studies (DHODH + CYP2D6 + AR)

The simultaneous engagement of PfDHODH, human CYP2D6, and the androgen receptor positions the target compound as a multi-target chemical probe for investigating convergent signaling pathways [1]. In prostate cancer models where both DHODH-mediated pyrimidine biosynthesis and AR signaling drive proliferation, this compound can be used to dissect the relative contributions of each target to the observed phenotype [4]. Researchers can use selective inhibitors of each individual target (e.g., enzalutamide for AR, quinidine for CYP2D6, brequinar for DHODH) in parallel with the target compound to deconvolve polypharmacology contributions through pharmacological additivity or epistasis experiments.

Aging and Longevity Research: Eukaryotic Lifespan Modulation

The annotation of the compound as an agent capable of altering the lifespan of a eukaryotic organism, together with its AR modulator designation, supports its use in model organism studies of aging [5]. The underlying mechanism may involve DHODH inhibition (perturbing nucleotide metabolism, which is linked to longevity pathways) and/or AR modulation (implicated in sex-specific lifespan determination). Researchers can employ this compound in C. elegans, Drosophila, or yeast lifespan assays alongside selective DHODH inhibitors (brequinar) and AR modulators to attribute the lifespan-altering effect to a specific target or target combination [5]. The compound's stringent -80°C storage requirement must be factored into experimental workflows to ensure compound integrity throughout long-duration lifespan studies .

CYP2D6 Drug–Drug Interaction Screening and Substrate Profiling

With a CYP2D6 IC50 of 100 nM (bufuralol probe substrate, LC-MS/MS readout), the compound can serve as a reference inhibitor in drug metabolism assays aimed at profiling CYP2D6-mediated metabolic pathways [1]. Its potency is comparable to established CYP2D6 inhibitors (e.g., quinidine IC50 ~50–100 nM in similar assay formats), making it a useful tool compound for competitive inhibition studies or as a chemical starting point for developing CYP2D6-selective probes [6]. Unlike many DHODH-focused compounds that lack CYP inhibition data, the target compound comes with pre-characterized CYP liability, enabling its use as a dual-purpose reference standard in ADME-Tox screening cascades [1].

Quote Request

Request a Quote for 4-(4-methoxyphenyl)-6-oxo-2-(1-pyrrolidinyl)-1,6-dihydro-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.